(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine
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Overview
Description
“(3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine” is a chemical compound with the linear formula C10H11ClFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H12FN/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8H,2-3,6,12H2 . This indicates the presence of a fluorine atom (F), a chlorine atom (Cl), a cyclopropyl group, and an amine group (NH2) in the molecule.Scientific Research Applications
Serotonin 5-HT1A Receptor-Biased Agonists and Antidepressant Activity
The compound has been utilized in the design of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, serving as biased agonists for serotonin 5-HT1A receptors. These derivatives, including (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone, have shown potential in signal transduction assays and exhibit high affinity for the 5-HT1A receptor, high selectivity, and favorable drug-like properties. They also demonstrated promising antidepressant-like activity, making them potential candidates for antidepressant drugs (Sniecikowska et al., 2019).
Anti-Mycobacterial Agents
The compound has been implicated in the synthesis of phenyl cyclopropyl methanones and their derivatives, which have been evaluated for anti-mycobacterial activities against Mycobacterium tuberculosis. Some of these compounds showed activity against multi-drug resistant strains and significantly improved the mean survival time in mice models, indicating their potential as anti-tubercular agents (Dwivedi et al., 2005).
Alzheimer's Disease Treatment
Derivatives of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanamine have been synthesized and assayed as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes implicated in Alzheimer's disease. These derivatives demonstrated good inhibitory activities, highlighting their potential as therapeutic agents for the treatment of Alzheimer's disease (Kumar et al., 2013).
Safety and Hazards
This compound is classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation and contact with skin or eyes, and wearing protective gloves and eye protection . In case of skin irritation or rash, or if eye irritation persists, medical advice should be sought .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclopropylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIRGCBPXLGIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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